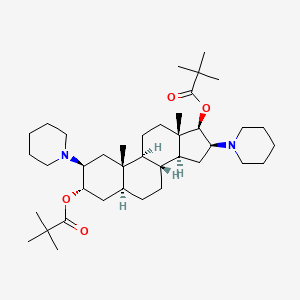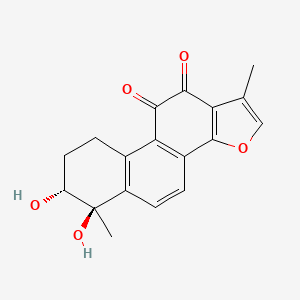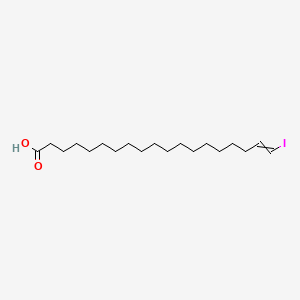
Terbium
Overview
Description
For updated SDS information please visit www. goodfellow. com.
For updated SDS information please visit www. goodfellow. com
Terbium atom is a lanthanoid atom and a f-block element atom.
An element of the rare earth family of metals. It has the atomic symbol Tb, atomic number 65, and atomic weight 158.92.
Scientific Research Applications
Electrochemical Applications : Terbium is critical in the clean energy and defense industries. It has been extensively used as a phosphor in fluorescent lighting and in magnetostrictive materials like Terfenol-D, an alloy of this compound, iron, and dysprosium. Research has focused on the electrochemical deposition of this compound from molten salts, aiming to establish robust recycling and reuse processes to address its future scarcity (Rayaprolu, 2014).
Biomedical Research : this compound acts as a luminescent probe in the study of protein calcium-binding sites. Its unique luminescence properties have been exploited in various biomedical research contexts, such as understanding the behavior of calmodulin, a calcium-dependent regulator protein (Kilhoffer, Demaille, & Gérard, 1980).
Nuclear Medicine Applications : this compound’s radioisotopes, such as 149Tb, 152Tb, 155Tb, and 161Tb, are considered for various fields of nuclear medicine. These isotopes have potential in theranostics, a field combining therapy and diagnostics. However, challenges remain in their production for clinical applications (Naskar & Lahiri, 2021).
Drug Carriers and Cancer Therapy : this compound (III) ions have been used to modify magnetic drug carriers. These modifications extend their application possibilities, particularly in targeted anticancer radiotherapy and imaging techniques (Nieciecka et al., 2022).
Optical and Luminescent Properties : this compound complexes with specific sensitizers have been developed for applications like ratiometric oxygen sensing and regioselective cell killing. These applications leverage the luminescent properties of this compound (Law et al., 2009).
Extraction and Refining for Industrial Use : this compound metal is used in the phosphor industry, electronic industry for magneto-optical recording media, and in the production of specialty alloys. Extracting high purity this compound metal involves recovery from rare earth minerals and several refining steps (Attia, 1990).
This compound in Laser Technologies : this compound gallium garnet ceramics have been explored for use in Faraday rotators, essential for laser amplifiers and birefringence compensation in high-power laser systems (Yoshida et al., 2011).
Mechanism of Action
Target of Action
Terbium (Tb), a rare earth element, has been found to interact with various targets in biological systems. In medical applications, this compound-161 has been used for targeted radionuclide therapy . It has been applied with somatostatin receptor (SSTR) agonists that localize in the cytoplasm and cellular nucleus, or with a SSTR antagonist that localizes at the cell membrane . In electronics, this compound is used in the creation of potent magnets, enhancing the performance of hard disk drives and the efficiency of electric motors .
Mode of Action
this compound-161 decays with a half-life of 6.95 days, emitting β¯-particles and γ-radiation . The co-emission of conversion and Auger electrons makes this compound-161 superior for targeted radionuclide therapy . These short-ranged electrons may effectively eliminate microscopic metastases . This compound’s luminescent properties are instrumental in shaping the vivid displays of modern electronic screens .
Biochemical Pathways
this compound affects the transforming growth factor β (TGFβ)/bone morphogenetic protein (BMP) signaling pathway . This interaction leads to upregulation of osteogenic master transcription factors, such as Runt-related transcription factor 2, bone morphogenetic protein 2, collagen I, alkaline phosphatase, and osteocalcin . Conversely, it results in downregulation of adipogenic master transcription factors, such as peroxisome-proliferator-activated receptor γ .
Pharmacokinetics
It is known that this compound is a high-valence heavy metal element that can accumulate in the environment . It has been reported that this compound mainly deposits in bone after introduction into the human body .
Result of Action
this compound promotes the osteogenic differentiation of mesenchymal stem cells (MSCs) in a time-dependent manner and conversely inhibits the adipogenic differentiation of MSCs . In plants, this compound treatment decreases the auxin and gibberellic acid contents and increases the abscisic acid content . These changes trigger excessive production of intracellular H2O2, leading to Ca2+ overload and the resulting inhibition of physiological and biochemical processes .
Action Environment
The effects of this compound on biological systems are influenced by environmental factors. For instance, the inhibition effect of this compound on cell growth is enhanced as the concentration of this compound increases . In the context of electronics, this compound’s magnetic capabilities amplify performance and fuel innovations in compact and powerful electronic devices .
Future Directions
Research on terbium has gained momentum due to its four short-lived radioisotopes, 149Tb, 152Tb, 155Tb, 161Tb, all of which can be considered in one or another field of nuclear medicine . These isotopes have appealing nuclear characteristics and have the potential to do justice to the proposed theory of theranostics nuclear medicine, which amalgamates therapeutic and diagnostic radioisotopes together .
Biochemical Analysis
Biochemical Properties
Terbium plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. For instance, this compound ions can interact with signaling molecules such as gibberellic acid, abscisic acid, and auxin in plants . These interactions can lead to changes in the levels of these phytohormones, affecting various physiological processes. Additionally, this compound ions can influence the activity of protective enzymes like catalase, peroxidase, and superoxide dismutase, thereby impacting the plant’s response to stress .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In plants, this compound ions can alter the levels of signaling molecules, leading to changes in cell signaling pathways and gene expression . For example, this compound treatment in horseradish leaves resulted in decreased auxin and gibberellic acid contents and increased abscisic acid content . These changes triggered excessive production of intracellular hydrogen peroxide, which in turn stimulated the influx of extracellular calcium ions and the release of calcium ions from stores, leading to calcium overload and inhibition of physiological processes .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound ions can bind to specific sites on enzymes and proteins, altering their conformation and activity . For instance, this compound’s interaction with protective enzymes like catalase and peroxidase can inhibit their activity, leading to an accumulation of reactive oxygen species and oxidative stress . Additionally, this compound can influence gene expression by modulating the levels of signaling molecules and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound ions can lead to a sustained increase in intracellular hydrogen peroxide levels, resulting in chronic oxidative stress and potential damage to cellular components . Studies have shown that the concentration of this compound ions can affect the extent of these temporal effects, with higher concentrations leading to more pronounced changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high concentrations of this compound ions can cause calcium overload in cells, disrupting cellular homeostasis and leading to cell death . Animal studies have also shown that this compound can accumulate in tissues over time, potentially leading to long-term health effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, this compound ions can affect the activity of enzymes involved in oxidative stress response, such as catalase and peroxidase . These interactions can influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism . Additionally, this compound can modulate the activity of signaling molecules, further affecting metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound ions can be taken up by roots and transported to leaves, where they accumulate and exert their effects . The distribution of this compound within cells can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound ions can be localized in various cellular compartments, including the cytoplasm, nucleus, and organelles . The targeting of this compound to specific compartments can be mediated by post-translational modifications and targeting signals on proteins . For example, this compound’s interaction with protective enzymes can lead to its accumulation in organelles involved in oxidative stress response, such as peroxisomes and mitochondria .
Properties
IUPAC Name |
terbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCRRIHWUXGPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064691 | |
| Record name | Terbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.92535 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver metal that oxidizes in air; [Merck Index] | |
| Record name | Terbium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13598-54-4, 7440-27-9 | |
| Record name | Terbium hydride (TbH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06SSF7P179 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are some unique spectroscopic properties of terbium?
A1: this compound ions (Tb3+) exhibit characteristic luminescence with several emission peaks. Common transitions include 5D4 → 7F6 (494 nm), 5D4 → 7F5 (543 nm), 5D4 → 7F4 (587 nm), and 5D4 → 7F3 (622 nm) upon excitation at 380 nm. [] This green luminescence makes this compound valuable in various applications, including phosphors and bioimaging. [, ]
Q2: How does this compound interact with biological systems?
A2: this compound can bind to proteins like Concanavalin A (con-A) at the calcium (II) binding site. This binding enhances this compound's fluorescence due to energy transfer from nearby tryptophan residues. [] This property allows for the study of interactions between con-A and other metal ions by observing their competition with this compound for binding sites and the resulting fluorescence quenching. []
Q3: How is this compound used to detect bacterial spores?
A3: this compound chloride can be used to detect bacterial endospores by forming the fluorescent this compound(III) dipicolinate anion upon reaction with calcium dipicolinate present in spore cases. This fluorescence can then be measured to determine the concentration of bacterial endospores. []
Q4: Can this compound be used in immunoassays?
A4: Researchers have explored the potential of this compound chelates, particularly those derived from diethylenetriaminepentaacetic acid (DTPA) and heterocyclic compounds, for fluorescence immunoassays. While challenges remain in terms of stability and suitability for specific applications, the strong fluorescence and long lifetime of some this compound chelates make them attractive candidates for further development in this area. []
Q5: How does this compound affect the properties of materials like Indium Tin Oxide (ITO)?
A5: Doping ITO thin films with this compound can modify their electrical and structural properties. While this compound doping generally decreases electrical conductivity, it doesn't completely hinder it. [] The lattice parameter of ITO is also affected by this compound concentration, initially decreasing at lower concentrations and then increasing at higher concentrations due to the larger ionic radius of Tb3+ compared to In3+. []
Q6: How does this compound impact the magnetic properties of materials?
A6: this compound doping can significantly influence the magnetic behavior of certain compounds. For instance, in this compound iron garnet (TbIG) films, excess this compound alters the site occupancy within the crystal structure, leading to changes in magnetic properties. [] This includes a higher compensation temperature and a lower Curie temperature compared to the bulk material. []
Q7: How can this compound be used in photocatalysis?
A7: this compound doping has been shown to enhance the photocatalytic activity of materials like bismuth molybdate (Bi2MoO6). The presence of Tb4+/Tb3+ redox centers within the doped material promotes charge separation and reduces electron-hole recombination, leading to increased photocatalytic efficiency. []
Q8: How stable are this compound complexes in different media?
A8: The stability of this compound complexes can vary depending on the ligands and surrounding environment. For example, a highly fluorescent this compound chelate formed with DTPA and cytosine exhibited instability in aqueous solutions below pH 9. [] Understanding the stability profiles of this compound complexes under various conditions is crucial for their successful application.
Q9: What analytical techniques are used to characterize and quantify this compound?
A9: Several analytical techniques are employed for characterizing and quantifying this compound, including:
- Electron Spectroscopic Imaging (ESI): Allows visualization of this compound distribution within biological samples. []
- Electron Energy Loss Spectroscopy (EELS): Provides elemental analysis and mapping of this compound. []
- Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Measures this compound concentration with high sensitivity. []
- Scanning Electron Microscope-Cathodoluminescence (SEM-CL): Detects and differentiates trace amounts of rare earth elements, including this compound, based on their luminescent properties. []
- Fluorescence Spectroscopy: Used to study the interaction of this compound with proteins and determine the binding affinity of complexes. []
Q10: Are there environmental concerns regarding this compound?
A10: While this compound itself is not highly toxic, its widespread use in technology necessitates responsible waste management and recycling practices. Research on the environmental impact and degradation of this compound-containing materials is crucial for mitigating potential negative consequences. []
Q11: What are some potential future directions for this compound research?
A11: * Improved Photosensitizers: Developing novel photosensitizers to enhance this compound luminescence for applications in bioimaging and sensing. []* Targeted Drug Delivery: Exploring this compound complexes for targeted drug delivery and therapeutic applications. []* Enhanced Photocatalytic Materials: Optimizing this compound doping strategies to further improve the performance of photocatalytic materials for environmental remediation. []
Q12: What are the benefits of cross-disciplinary research involving this compound?
A12: Cross-disciplinary collaborations are essential for advancing this compound research. Combining expertise from materials science, chemistry, biology, and environmental science will facilitate the development of new applications and a deeper understanding of this compound's properties and impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


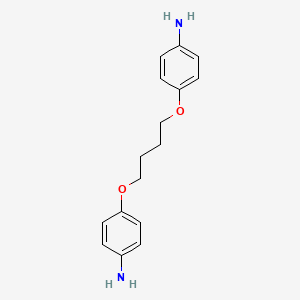
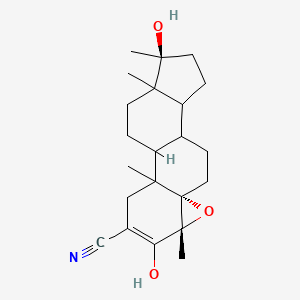
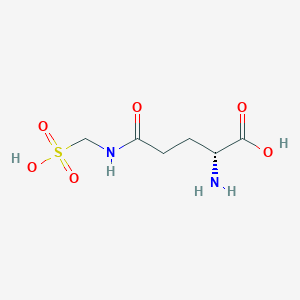
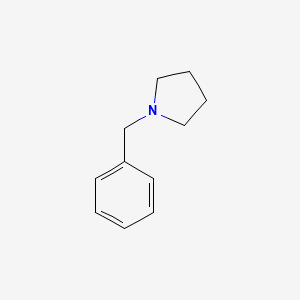
![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)

